molecular formula C21H19Cl2N3O3S B3699087 2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide

2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B3699087
M. Wt: 464.4 g/mol
InChI Key: FSTIYEXZMJIBSC-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl groups, a sulfonylamino linkage, and a pyridinylmethyl substituent

Preparation Methods

The synthesis of 2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-chlorobenzylamine under controlled conditions to form the sulfonylamino intermediate.

    Coupling with pyridin-2-ylmethylamine: The intermediate is then reacted with pyridin-2-ylmethylamine in the presence of a base, such as triethylamine, to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features, which may impart biological activity such as anti-inflammatory or anticancer properties.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a tool compound in biological studies to investigate the effects of sulfonylamino and pyridinylmethyl groups on biological systems.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridinylmethyl group may enhance the compound’s binding affinity to certain biological targets, leading to its observed effects. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide can be compared with similar compounds such as:

    N-(4-chlorophenyl)-N’-(3-chlorophenyl)sulfonylurea: This compound shares the sulfonylamino linkage but differs in the presence of a urea group instead of the pyridinylmethyl group.

    2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide: This compound lacks the pyridinylmethyl substituent, making it structurally simpler.

The uniqueness of this compound lies in its combination of chlorinated phenyl groups, sulfonylamino linkage, and pyridinylmethyl substituent, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3S/c22-17-7-9-20(10-8-17)30(28,29)26(14-16-4-3-5-18(23)12-16)15-21(27)25-13-19-6-1-2-11-24-19/h1-12H,13-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTIYEXZMJIBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CN(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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